2-Acetylaminothiazol-4-carboxamide

Description

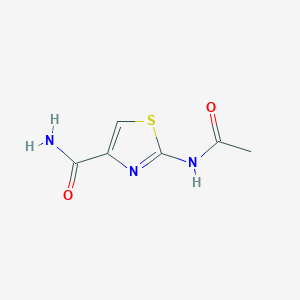

2-Acetylaminothiazol-4-carboxamide is a thiazole-derived compound characterized by an acetylated amine group at the 2-position and a carboxamide moiety at the 4-position of the thiazole ring. Thiazole derivatives are renowned for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and DNA-binding capabilities .

Properties

Molecular Formula |

C6H7N3O2S |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

2-acetamido-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C6H7N3O2S/c1-3(10)8-6-9-4(2-12-6)5(7)11/h2H,1H3,(H2,7,11)(H,8,9,10) |

InChI Key |

SYOFWVKISOBNRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-acetylaminothiazol-4-carboxamide and its analogs:

Structural and Functional Analysis

Core Thiazole Modifications: this compound shares a carboxamide group at the 4-position with acotiamide and Isothia-Nt. However, its 2-acetylamino group distinguishes it from ethyl 2-aminothiazole-4-carboxylate (2-amino) and BMS-354825 (2-pyrimidinylamino) . The acetyl group in this compound may enhance metabolic stability compared to the free amine in ethyl 2-aminothiazole-4-carboxylate, as seen in acotiamide’s trihydrate formulation for improved solubility .

Biological Activity: DNA Binding: Isothia-Nt, a deprotected analog with a carboxamide-thiazole core, demonstrated DNA minor groove binding, suggesting that this compound could exhibit similar interactions if functionalized with appropriate side chains . Kinase Inhibition: BMS-354825’s 5-carboxamide-thiazole scaffold is critical for binding ATP pockets in kinases. The absence of a pyrimidinylamino group in this compound may limit its kinase affinity unless modified .

Synthetic Accessibility: High-yield synthesis (96%) of ethyl 2-aminothiazole-4-carboxylate via Hantzsch thiazole synthesis contrasts with the multi-step, lower-yield (57–87%) routes for oligopeptide-thiazole hybrids like Isothia-Nt . This suggests that this compound’s synthesis would require optimized coupling reagents (e.g., DCC/HOBt) .

Key Research Findings

- Acotiamide’s Clinical Success : The 4-carboxamide-thiazole in acotiamide is essential for its prokinetic activity, validating the carboxamide-thiazole motif as a pharmacophore for gastrointestinal targets .

- BMS-354825’s Selectivity: Substitution at the 2-position (pyrimidinylamino) in BMS-354825 confers dual Src/Abl inhibition, whereas simpler analogs like ethyl 2-aminothiazole-4-carboxylate lack this specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.